REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=1)[C:8]#[N:9])([O-])=O.[C:14]([C:18]1[CH:19]=[C:20]([OH:25])[C:21](=[CH:23][CH:24]=1)[OH:22])([CH3:17])([CH3:16])[CH3:15]>>[C:8]([C:7]1[CH:10]=[C:11]([CH:4]=[CH:5][C:6]=1[C:12]#[N:13])[O:22][C:21]1[CH:23]=[CH:24][C:18]([C:14]([CH3:17])([CH3:15])[CH3:16])=[CH:19][C:20]=1[O:25][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([C:12]#[N:13])[CH:5]=1)#[N:9]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The experimental procedure and reaction conditions
|
Type
|
CUSTOM
|
Details
|
After workup and recrystallization 3.2 g (76.55% theoretical yield) of off-white crystals of the title compound
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(OC2=C(C=C(C=C2)C(C)(C)C)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |